Montelukast Methyl Ester-d3
Description
Overview of Montelukast (B128269) and its Synthetic Intermediates
Montelukast is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). rsc.orgdrugbank.com By competitively binding to this receptor, it inhibits the physiological actions of leukotriene D4 (LTD4), a potent inflammatory mediator involved in the pathophysiology of asthma and allergic rhinitis. drugbank.comfda.gov The structure of montelukast is complex, featuring quinoline (B57606) and phenyl groups connected by carbon chains, and a cyclopropane (B1198618) acetic acid moiety linked via a thioether bond. rsc.orgsciforum.net
The synthesis of montelukast has been the subject of significant research to develop cost-effective and non-infringing manufacturing processes. rsc.org Various synthetic strategies have been reported, generally involving the coupling of key intermediates. bohrium.comasianpubs.org A common approach involves the reaction of a mesylate-containing intermediate with a thiol-containing cyclopropane derivative. sciforum.netbohrium.com
Key synthetic intermediates in the preparation of Montelukast include:
2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (Diol intermediate): A central building block in many synthetic routes. rsc.orgasianpubs.org
Methanesulfonate ester of the diol intermediate: This compound is formed by reacting the diol with methanesulfonyl chloride, creating a leaving group for the subsequent nucleophilic substitution. bohrium.comresearchgate.net
Methyl [1-(mercaptomethyl)cyclopropyl]acetate: The thiol-containing component that is coupled with the mesylate intermediate. sciforum.net
Montelukast Methyl Ester: This compound is an ester derivative and can be an impurity or a direct precursor in certain synthetic pathways, which is then hydrolyzed to form the final montelukast acid. asianpubs.orgpharmaffiliates.com
The synthesis requires careful control to manage impurities and ensure the correct stereochemistry of the final product. sciforum.netbohrium.com
Contextualizing Montelukast Methyl Ester-d3 as a Research Tool
Montelukast Methyl Ester is recognized as an impurity or an ester intermediate in the synthesis of montelukast. pharmaffiliates.com Its deuterated analog, this compound, is a stable isotope-labeled compound specifically designed for research purposes. pharmaffiliates.commedchemexpress.com
The primary application of this compound is as an internal standard in analytical chemistry. In techniques like liquid chromatography-mass spectrometry (LC-MS), which are used to quantify the amount of a substance in a biological sample (such as plasma or urine), an internal standard is essential for accuracy and precision. adesisinc.com Because this compound is chemically almost identical to the non-labeled Montelukast Methyl Ester, it behaves similarly during sample preparation and analysis. However, its slightly higher mass, due to the three deuterium (B1214612) atoms, allows it to be distinguished by the mass spectrometer. chemicalsknowledgehub.com
By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of the unlabeled Montelukast Methyl Ester by comparing the instrument's response for the two compounds. This makes this compound an indispensable tool for pharmacokinetic studies, metabolite identification, and quality control during the manufacturing of montelukast. researchgate.netpharmaffiliates.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methoxy montelukast-d3 |
| Molecular Formula | C₃₆H₃₆D₃ClNO₃S |
| Molecular Weight | 603.21 (approx.) |
| Appearance | Not specified |
| Application | Labeled analogue of Montelukast Methyl Ester for use as an internal standard in research. pharmaffiliates.com |
Properties
Molecular Formula |
C₃₆H₃₅D₃ClNO₃S |
|---|---|
Molecular Weight |
603.23 |
Synonyms |
1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Methyl Ester-d3; (R,E)-Methyl-d3 2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan- |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of Montelukast Methyl Ester D3
Precursor Synthesis Pathways for Montelukast (B128269) Methyl Ester
The synthesis of Montelukast Methyl Ester begins with the construction of its complex molecular framework. This involves the assembly of several key fragments, often culminating in the formation of the chiral alcohol moiety and the subsequent esterification to the methyl ester.
Chemical Routes to the Methyl Ester Scaffold
Several synthetic routes to Montelukast and its precursors have been reported in the scientific literature. A common approach involves the esterification of Montelukast acid. In a typical procedure, Montelukast acid can be treated with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding methyl ester. moravek.com
Alternatively, the methyl ester functionality can be introduced earlier in the synthetic sequence. One established method involves the coupling of a chiral mesylate intermediate with methyl 1-(mercaptomethyl)cyclopropaneacetate. researchgate.net This nucleophilic substitution reaction, which proceeds with inversion of configuration, directly furnishes the Montelukast Methyl Ester backbone.
Another strategy centers on the stereoselective reduction of a keto-ester precursor, 2-[3-[3-[2-(7-chloro-2-quinolinyl)-ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester. isotope.com This key intermediate already contains the methyl ester group, and its subsequent reduction and elaboration lead to the final Montelukast Methyl Ester structure.
Stereoselective Aspects in Precursor Synthesis
The stereochemistry at the benzylic alcohol center is crucial for the biological activity of Montelukast. Therefore, stereoselective synthesis of the precursor alcohol is a critical step. Asymmetric reduction of the aforementioned keto ester is a widely employed strategy to achieve the desired (S)-configuration of the hydroxyl group. isotope.com
Several chiral reducing agents and catalysts have been successfully utilized for this transformation. These include borane (B79455) reagents in the presence of chiral oxazaborolidine catalysts. researchgate.net The use of such catalysts can afford high enantiomeric excess (ee), often exceeding 99%. colab.ws Asymmetric hydrogenation using chiral ruthenium catalysts, such as ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2, has also been shown to be highly effective, providing the desired chiral alcohol with excellent stereoselectivity. colab.ws
The stereochemical integrity of the chiral center must be maintained throughout the subsequent synthetic steps, including the coupling with the cyclopropane (B1198618) thiol moiety, to ensure the formation of the correct diastereomer of Montelukast Methyl Ester.
Deuteration Methodologies for Methyl Ester Functionality
The introduction of the d3-methyl group into the Montelukast Methyl Ester scaffold can be achieved through various isotopic labeling techniques. The choice of method depends on factors such as the availability of deuterated reagents, the desired level of isotopic enrichment, and the compatibility with the substrate.
Specific Isotopic Labeling Approaches (e.g., -d3 Methyl Group)
A straightforward approach to introduce the trideuteromethyl group is through the esterification of Montelukast acid using deuterated methanol (CD3OD). This reaction is typically catalyzed by an acid and directly installs the -OCD3 moiety.
Alternatively, if the synthesis proceeds via the coupling of a chiral mesylate with a thiol-containing fragment, the d3-methyl group can be incorporated into the methyl 1-(mercaptomethyl)cyclopropaneacetate precursor. This can be accomplished by esterifying 1-(mercaptomethyl)cyclopropaneacetic acid with deuterated methanol.
Another powerful technique is the use of deuterated methylating agents. For instance, if the synthesis involves the formation of the ester from an acid chloride or another activated carboxylic acid derivative, deuterated methyl iodide (CD3I) can be employed as the source of the d3-methyl group.
Selection of Deuterated Reagents and Solvents
The selection of the appropriate deuterated reagent is paramount for efficient isotopic labeling. Deuterated methanol (CD3OD) is a commonly used and relatively inexpensive source for the d3-methyl group in esterification reactions. iaea.org It is commercially available with high isotopic purity, which is crucial for achieving high enrichment in the final product. moravek.comisotope.com
Deuterated methyl iodide (CD3I) is another highly effective reagent for introducing the trideuteromethyl group, particularly in reactions involving the alkylation of carboxylates. nih.gov
In addition to the primary deuterated reagent, the choice of solvent can also be important. While not always necessary to use a deuterated solvent for the entire reaction, in some cases, employing a deuterated solvent can help to minimize any potential H/D exchange with the solvent, thereby preserving the isotopic integrity of the product.
| Deuterated Reagent | Application | Advantages |
| Deuterated Methanol (CD3OD) | Esterification of carboxylic acids | Readily available, cost-effective, high isotopic purity |
| Deuterated Methyl Iodide (CD3I) | Alkylation of carboxylates | Highly reactive, efficient for specific methylation reactions |
Optimization of Synthetic Yields and Purity for Labeled Analogues
The optimization of the synthetic process is crucial to maximize the yield of the desired deuterated analogue and to ensure its chemical and isotopic purity. This involves careful control of reaction parameters and the implementation of effective purification and analytical techniques.
The reaction conditions for the deuteration step, such as temperature, reaction time, and catalyst loading, should be systematically optimized to drive the reaction to completion and minimize the formation of byproducts. For instance, in an esterification reaction with CD3OD, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to achieve maximum conversion.
Purification of the final deuterated product is a critical step to remove any unreacted starting materials, reagents, and byproducts. Chromatographic techniques, such as column chromatography or preparative HPLC, are commonly employed for this purpose. moravek.com Given that isotopic mixtures can be challenging to separate using traditional purification methods, achieving high conversion in the deuteration step is essential. nih.gov
The final product must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the extent of deuterium (B1214612) incorporation by analyzing the isotopic distribution of the molecular ion peak. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. 1H NMR can be used to confirm the absence of protons at the labeled position, while 2H NMR can directly detect the presence of deuterium.
| Analytical Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Chemical purity, separation from impurities |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment and molecular weight confirmation | Molecular formula, isotopic distribution, percentage of deuteration |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic purity | Confirmation of deuterium incorporation at the specific site, absence of proton signals |
By carefully selecting the synthetic route, employing efficient deuteration methodologies, and rigorously optimizing and controlling the entire process, Montelukast Methyl Ester-d3 can be synthesized with high yield, chemical purity, and isotopic enrichment, making it a valuable tool for pharmaceutical research.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound are critical steps to ensure high purity, which is essential for its use as an internal standard or in metabolic studies. The methodologies are analogous to those used for the non-deuterated compound, leveraging the compound's physicochemical properties.
Column chromatography is a primary technique for the purification of this compound from crude reaction mixtures. epo.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.
The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto a silica gel column. A carefully selected solvent system (eluent) is then passed through the column to elute the compounds. The polarity of the eluent is often gradually increased to separate the target compound from impurities. asianpubs.org
Commonly employed solvent systems for the purification of Montelukast esters include mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). asianpubs.orggoogleapis.com The specific ratio is optimized to achieve the best separation. For instance, elution with 15-20% ethyl acetate in n-hexane has been reported for related compounds. asianpubs.org Another effective eluent system involves methanol in dichloromethane, often at very low concentrations (e.g., 0.1-0.5%). asianpubs.org The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
Advanced techniques such as Supercritical Fluid Chromatography (SFC) can also be employed for purification, particularly for separating chiral compounds or when dealing with thermally labile molecules. googleapis.comscirp.org
Table 1: Exemplary Column Chromatography Systems for Montelukast Ester Purification
| Stationary Phase | Eluent System | Application Notes |
| Silica Gel | n-Hexane / Ethyl Acetate | Gradient or isocratic elution. A common starting point is a low percentage of ethyl acetate, gradually increasing to elute the more polar ester. asianpubs.orggoogleapis.com |
| Silica Gel | Dichloromethane / Methanol | Used for separating compounds with slightly different polarities. Methanol concentration is typically kept low (0.1-0.5%). asianpubs.org |
Crystallization is a powerful technique for achieving high purity of the final product. It involves dissolving the crude or semi-purified this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution while impurities remain dissolved.
Recrystallization from a single solvent system, such as toluene (B28343) or a mixture of ethyl acetate and water, has also been proven effective for montelukast and its derivatives. googleapis.comrsc.org More advanced methods like emulsion crystallization may also be adapted to achieve specific particle sizes and high purity levels. googleapis.com
Advanced Spectroscopic Characterization of Synthesized this compound
Spectroscopic analysis is essential to confirm the chemical structure and, crucially, the successful incorporation of the deuterium isotopes at the desired position.
NMR spectroscopy is the most definitive method for verifying the site and extent of deuteration. Both ¹H NMR and ¹³C NMR provide complementary information to confirm the structure of this compound. nih.gov
In ¹H NMR spectroscopy, the primary evidence for the successful synthesis of this compound is the absence of the proton signal corresponding to the methyl ester group (-OCH₃). In the non-deuterated compound, this group typically appears as a sharp singlet in the δ 3.6-3.7 ppm region of the spectrum. The replacement of the three protons with deuterium atoms (-OCD₃) leads to the disappearance of this characteristic peak.
The remainder of the ¹H NMR spectrum should be consistent with the structure of the montelukast backbone. The complex aromatic and aliphatic signals will remain, and their integration and multiplicity should correspond to the remaining protons in the molecule. The analysis confirms that deuteration was specific to the methyl ester position and did not affect other parts of the molecule.
Table 2: Comparative ¹H NMR Signals for Methyl Ester Group
| Compound | Functional Group | Expected Chemical Shift (δ) | Multiplicity | Key Observation |
| Montelukast Methyl Ester | -OCH₃ | ~3.6-3.7 ppm | Singlet | Signal present. |
| This compound | -OCD₃ | N/A | N/A | Signal is absent, confirming deuteration. |
While ¹H NMR confirms the absence of protons, ¹³C NMR provides positive confirmation of the deuterated carbon's presence. The spectrum of this compound will be nearly identical to its non-deuterated counterpart, with one key difference at the methyl ester carbon.
The carbon of a non-deuterated methyl group (-CH₃) appears as a singlet in a proton-decoupled ¹³C NMR spectrum. However, the carbon of the deuterated methyl group (-CD₃) will couple to the three deuterium atoms. Since deuterium has a spin (I) of 1, the signal for the -CD₃ carbon will be split into a multiplet, typically a 1:1:1 triplet. Furthermore, this signal may experience a slight upfield isotopic shift compared to the non-deuterated analogue. The chemical shift for the methyl ester carbon in related non-deuterated structures has been reported around δ 51-56 ppm. asianpubs.org
Table 3: Comparative ¹³C NMR Signals for Methyl Ester Carbon
| Compound | Functional Group | Expected Chemical Shift (δ) | Multiplicity (Proton-Decoupled) | Key Observation |
| Montelukast Methyl Ester | -C H₃ | ~51-56 ppm | Singlet | Characteristic singlet for the methyl carbon. asianpubs.org |
| This compound | -C D₃ | Slightly upfield of normal | Triplet (1:1:1) | Signal appears as a triplet due to C-D coupling, confirming the presence of the deuterated group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a primary tool for the characterization of this compound, confirming its molecular weight and providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, with a chemical formula of C₃₆H₃₅D₃ClNO₃S, the expected exact mass would be slightly different from its non-deuterated counterpart. The measured monoisotopic mass would be approximately 602.23 g/mol , consistent with the replacement of three protons with three deuterons.
| HRMS Data for this compound | |
| Molecular Formula | C₃₆H₃₅D₃ClNO₃S |
| Calculated Monoisotopic Mass | 602.2325 |
| Expected m/z of [M+H]⁺ | 603.2398 |
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of a molecule, which provides valuable information about its structure. The fragmentation of this compound would be expected to be very similar to that of the unlabeled Montelukast Methyl Ester, with the key difference being a +3 Da mass shift in any fragment ion that retains the trideuteromethyl group.
Common fragmentation pathways for Montelukast and its esters involve cleavages at the thioether linkage and losses from the side chains. For this compound, the observation of a neutral loss corresponding to deuterated methanol (CD₃OH) or the presence of fragment ions containing the -COOCD₃ moiety would definitively confirm the location of the deuterium label.
| Predicted Key MS/MS Fragments for this compound ([M+H]⁺) | |
| Precursor Ion (m/z) | 603.2 |
| Predicted Fragment Ion (m/z) | Corresponding fragments of Montelukast Methyl Ester shifted by +3 Da where the deuterated methyl ester is retained. |
| Significance | Confirms the presence and location of the trideuteromethyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be nearly identical to that of the non-deuterated form, as the fundamental vibrations of the main functional groups are not significantly affected by the isotopic substitution in the methyl ester.
The spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretch, aromatic C-H and C=C stretches from the quinoline (B57606) and phenyl rings, and the O-H stretch from the tertiary alcohol. The C-D stretching vibrations of the trideuteromethyl group occur at a lower frequency (around 2200-2000 cm⁻¹) compared to C-H stretches (around 3000-2800 cm⁻¹), but these may be weak and difficult to observe distinctly in a complex molecule.
| Expected IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (tertiary alcohol) | 3400-3200 |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester) | ~1730 |
| C=C (aromatic) | 1600-1450 |
| C-O (ester) | 1300-1000 |
| C-Cl | 800-600 |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound, the elemental composition would be calculated based on its molecular formula, C₃₆H₃₅D₃ClNO₃S. The results of the analysis would be expected to be in close agreement with the theoretical values, thus verifying the purity and elemental composition of the synthesized compound. Due to the presence of deuterium, the analysis of hydrogen content would reflect the combined percentage of both protium (B1232500) and deuterium.
| Theoretical Elemental Composition of this compound | |
| Element | Percentage (%) |
| Carbon (C) | 71.78 |
| Hydrogen (H+D) | 6.36 |
| Chlorine (Cl) | 5.88 |
| Nitrogen (N) | 2.32 |
| Oxygen (O) | 7.96 |
| Sulfur (S) | 5.32 |
Advanced Analytical Methodologies for the Quantification and Characterization of Montelukast Methyl Ester D3
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating Montelukast (B128269) Methyl Ester-d3 from complex matrices, ensuring accurate quantification. The choice of technique is dictated by the analyte's properties and the specific requirements of the analysis, such as resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase modality, is the most widely employed technique for the analysis of Montelukast and its related compounds. iosrjournals.orgresearchgate.netijpsonline.comnih.gov The development of a successful HPLC method hinges on the careful selection of the stationary and mobile phases.
For the separation of hydrophobic compounds like Montelukast and its derivatives, octadecylsilane (B103800) (C18) columns are the industry standard and most frequently reported choice. ijpsonline.comnih.gov The nonpolar C18 chains bonded to silica (B1680970) particles provide a stationary phase that effectively retains the analyte through hydrophobic interactions. C8 columns are also a viable alternative, offering slightly less retention which can be advantageous for optimizing run times. iosrjournals.orgresearchgate.net The selection of a specific C18 column depends on factors such as particle size, pore size, and end-capping, which influence peak shape and resolution.
The mobile phase in reverse-phase HPLC for Montelukast analysis typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers, while buffers such as ammonium (B1175870) acetate (B1210297), potassium dihydrogen phosphate, or trifluoroacetic acid (TFA) in water are used to control pH and improve peak shape. iosrjournals.orgijpsonline.comjmpas.com
Isocratic Elution: An isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of Montelukast and its analogs, providing simple, rapid, and reproducible results. iosrjournals.orgijpsonline.comnih.gov This approach is particularly suitable for quality control applications where the separation of a few known components is required.
Gradient Elution: While less common for this specific compound, gradient elution, which involves changing the mobile phase composition during the analysis, could be employed for complex samples containing impurities with a wide range of polarities.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | C18 (Octadecylsilane) | C8 (Octylsilane) | C18 |
| Mobile Phase | Acetonitrile: 1mM Sodium Acetate (pH 6.3) (90:10 v/v) ijpsonline.com | Acetonitrile: 0.01M Potassium di-hydrogen orthophosphate buffer (65:35 v/v) iosrjournals.org | Acetonitrile: Water with 0.1% TFA (pH 2.8) (84:16 v/v) jmpas.com |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.5 mL/min ijpsonline.com | 1.0 mL/min iosrjournals.org | 1.0 mL/min jmpas.com |
| Detection | UV at 285 nm ijpsonline.com | UV at 222 nm iosrjournals.org | UV at 254 nm jmpas.com |
| Retention Time | ~3.4 min ijpsonline.com | ~3.08 min iosrjournals.org | ~2.5 min jmpas.com |
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. The principles of UPLC method development are analogous to HPLC, involving the optimization of stationary and mobile phases. Due to the structural similarity, the C18 stationary phases and acetonitrile/methanol-water mobile phases used in HPLC are directly transferable to UPLC for the analysis of Montelukast Methyl Ester-d3, yielding shorter run times and sharper peaks.
Gas Chromatography (GC) Considerations (if applicable for derivatives)
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. The compound has a high molecular weight and low volatility, making it non-amenable to vaporization without thermal decomposition. While derivatization could potentially be employed to increase volatility, this adds complexity and potential for sample loss. Consequently, liquid chromatography-based methods are overwhelmingly preferred for the analysis of Montelukast and its derivatives.
Mass Spectrometry-Based Detection and Quantification
When coupled with liquid chromatography, mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), serves as the gold standard for the highly sensitive and selective quantification of this compound. researchgate.net
The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). For this compound, which is often used as an internal standard, its unique mass distinguishes it from the non-labeled analyte. The molecular weight of Montelukast Methyl Ester is 600.21 g/mol , while the d3-labeled version is 603.23 g/mol . pharmaffiliates.comsynzeal.com
In a typical LC-MS/MS experiment using electrospray ionization (ESI) in positive mode, the molecule is first protonated to form the precursor ion [M+H]+. This precursor ion is then fragmented in the collision cell to produce characteristic product ions. The transition from a specific precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and minimizes matrix interference.
Based on the known fragmentation of Montelukast, the expected mass transitions for Montelukast Methyl Ester and its d3-analog can be predicted.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Precursor Ion [M+H]+ (m/z) | Potential Product Ion (m/z) |
|---|---|---|---|---|
| Montelukast | C35H36ClNO3S | 586.18 pharmaffiliates.com | 587.2 | 569.2 (Loss of H2O) |
| Montelukast Methyl Ester | C36H38ClNO3S | 600.21 synzeal.com | 601.2 | 583.2 (Loss of H2O) |
| This compound | C36H35D3ClNO3S | 603.23 pharmaffiliates.com | 604.2 | 586.2 (Loss of H2O) |
The development of these advanced analytical methods, combining the high separation power of HPLC or UPLC with the specificity and sensitivity of mass spectrometry, is indispensable for the accurate quantification and characterization of this compound in complex biological and chemical matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
The integration of liquid chromatography (LC) with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds in complex matrices. For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer would be the method of choice.
Typically, a C18 column is employed for the chromatographic separation of Montelukast and its analogues. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium formate (B1220265) or a dilute solution of formic acid. nih.govnih.gov The gradient or isocratic elution is optimized to achieve a good separation of the analyte from other matrix components, ensuring a stable and reproducible retention time.
The following table summarizes typical LC parameters used for the analysis of Montelukast, which would serve as a starting point for method development for this compound.
| Parameter | Typical Conditions for Montelukast Analysis |
| Column | C18 (e.g., 50 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection
For highly selective and sensitive detection, tandem mass spectrometry (LC-MS/MS) is the preferred technique. This method involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion.
Multiple Reaction Monitoring (MRM) is a key operational mode in tandem mass spectrometry that provides high selectivity and sensitivity for quantitative analysis. The optimization of MRM transitions is a critical step in method development. For this compound, this would involve the direct infusion of a standard solution into the mass spectrometer to determine the precursor ion (the molecular ion, [M+H]⁺) and its most abundant and stable fragment ions (product ions).
While specific MRM transitions for this compound are not available in the reviewed literature, the transitions for Montelukast and its d6 analogue can provide an expected fragmentation pattern. For instance, Montelukast (precursor ion m/z 586.2) has been shown to fragment to product ions such as m/z 568.2 and 422.1. nih.govnih.gov Montelukast-d6 (precursor ion m/z 592.3) fragments to a corresponding product ion of m/z 574.2. nih.gov Based on the structure of this compound, with a molecular weight of approximately 603.23 g/mol , the precursor ion would be expected around m/z 604.2. The optimization process would then involve varying the collision energy to find the optimal energy to produce the most intense and stable product ions.
The following table illustrates the known MRM transitions for Montelukast and a related deuterated internal standard, which would guide the optimization for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Montelukast | 586.2 | 568.2 |
| Montelukast-d6 | 592.3 | 574.2 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Montelukast and its derivatives. For the analysis of Montelukast, the positive ionization mode (ESI+) is commonly used, as it readily forms protonated molecular ions [M+H]⁺. nih.govnih.gov It is anticipated that this compound would also be most effectively ionized in the positive mode. The optimization of ESI parameters, such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, is crucial for achieving maximum signal intensity and stability.
Application of this compound as an Internal Standard in Bioanalytical Methods
Deuterated compounds are ideal internal standards (IS) for quantitative bioanalytical methods using mass spectrometry because they have similar physicochemical properties to the analyte but are distinguishable by their mass. This co-elution and similar ionization behavior help to compensate for variations in sample preparation and instrument response.
In the development of a quantitative assay for Montelukast or its non-deuterated methyl ester analogue, this compound would serve as an excellent internal standard. A calibration curve would be prepared by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma) along with a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte. The use of a deuterated internal standard like this compound is the gold standard for correcting for analyte loss during sample processing and for matrix effects. jptcp.com
The following table provides an example of a calibration curve setup for a quantitative assay.
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 50 | (Value to be determined) |
| 5 | 50 | (Value to be determined) |
| 25 | 50 | (Value to be determined) |
| 100 | 50 | (Value to be determined) |
| 500 | 50 | (Value to be determined) |
| 1000 | 50 | (Value to be determined) |
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. This can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects, as both the analyte and the IS are affected similarly.
A common sample preparation technique for bioanalytical assays of Montelukast is protein precipitation with a solvent like acetonitrile. nih.gov This method is quick and efficient but may not remove all interfering matrix components. To assess the matrix effect, the peak response of an analyte in a post-extraction spiked blank matrix is compared to the response of the analyte in a neat solution. Any significant difference indicates the presence of ion suppression or enhancement. The co-eluting deuterated internal standard helps to normalize these variations.
The following table outlines a typical approach for assessing matrix effects.
| Sample Type | Description | Purpose |
| Neat Solution | Analyte and IS in a clean solvent. | Represents 100% response without matrix. |
| Post-extraction Spiked Blank Matrix | Blank biological matrix is extracted, and then the analyte and IS are added to the final extract. | Measures the effect of the matrix on the analyte and IS signal. |
| Pre-extraction Spiked Matrix | Analyte and IS are added to the biological matrix before the extraction process. | Represents the overall recovery and matrix effect. |
By comparing the peak areas from these different preparations, the extent of the matrix effect and the efficiency of the extraction process can be accurately determined.
Method Validation Parameters (ICH Guidelines Compliance)
Method validation for bioanalytical assays is a comprehensive process that demonstrates the reliability and suitability of the analytical method for its intended purpose. hubspotusercontent10.netbioanalysis-zone.compropharmagroup.comcapa.org.twworldwide.com The following subsections detail the essential validation parameters for an LC-MS/MS method for the determination of this compound.
Specificity and Selectivity Evaluation
Specificity and selectivity are critical to ensure that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix. worldwide.com In the context of quantifying this compound, this involves analyzing blank biological samples (e.g., plasma) from multiple sources to assess for any endogenous interferences at the retention time of the analyte and the internal standard.
A highly selective LC-MS/MS method will demonstrate no significant interfering peaks at the retention times of Montelukast and its deuterated internal standard. The acceptance criterion for selectivity is typically that the response of any interfering peak in the blank matrix should be less than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. nih.gov Chromatographic separation, often achieved on a C18 column, coupled with the specificity of multiple reaction monitoring (MRM) in mass spectrometry, provides the high degree of selectivity required for bioanalytical methods. nih.gov
Linearity and Calibration Curve Construction
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
For the analysis of Montelukast, linearity is typically established over a concentration range relevant to expected in vivo concentrations, for example, from 1.0 ng/mL to 800.0 ng/mL in human plasma. nih.gov The linearity is evaluated by a linear regression analysis, and the correlation coefficient (r²) is expected to be ≥ 0.99. nih.gov
| Parameter | Typical Value | Source |
| Concentration Range | 1.0 - 800.0 ng/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9996 | nih.gov |
| Regression Equation | y = 0.004x + 0.135 |
Precision and Accuracy Determination (Intra-day and Inter-day)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. worldwide.com These are typically evaluated at three quality control (QC) concentrations: low, medium, and high.
Intra-day precision and accuracy are determined by analyzing multiple replicates of the QC samples on the same day. Inter-day precision and accuracy are assessed by analyzing the QC samples on different days. For Montelukast analysis, the precision, expressed as the relative standard deviation (RSD), should not exceed 15%, and the accuracy should be within 85-115% of the nominal concentration. nih.gov
Intra-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) | Source |
| Low (LQC) | 3.00 | 7.10 | 99.17 | nih.gov |
| Medium (MQC) | 240.00 | 1.91 | 99.32 | nih.gov |
| High (HQC) | 560.00 | 2.54 | 98.32 | nih.gov |
Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) | Source |
| Low (LQC) | 3.00 | 4.41 | 99.27 | nih.gov |
| Medium (MQC) | 240.00 | 3.42 | 98.14 | nih.gov |
| High (HQC) | 560.00 | 3.65 | 98.65 | nih.gov |
Recovery Studies for Extraction Efficiency
Recovery studies are performed to evaluate the efficiency of the extraction procedure in isolating the analyte and internal standard from the biological matrix. The recovery is determined by comparing the peak areas of the analyte and internal standard in pre-extracted spiked samples to those in post-extracted spiked samples.
Consistent and reproducible recovery is more important than high recovery. For Montelukast and its deuterated internal standard, a protein precipitation extraction method using acetonitrile is commonly employed. nih.gov The recovery for Montelukast has been reported to be in the range of 61.85% to 65.56%. researchgate.net
| QC Level | Mean Recovery (%) | Source |
| Low | 64.70 | researchgate.net |
| Medium | 65.56 | researchgate.net |
| High | 61.85 | researchgate.net |
Stability Assessment of Analytes and Internal Standard
The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions is crucial for ensuring the integrity of the samples from collection to analysis. Stability studies typically include freeze-thaw stability, bench-top stability, and autosampler stability.
For Montelukast and its deuterated internal standard, stability has been demonstrated under various conditions. For instance, they have been found to be stable for at least three freeze-thaw cycles, for a specified period on the bench-top at room temperature, and in the autosampler. nih.gov Montelukast is known to be light-sensitive, so samples should be handled under diffused light conditions. nih.govresearchgate.net
| Stability Test | Conditions | Result | Source |
| Freeze-Thaw Stability | 3 cycles at -20°C | Stable | nih.gov |
| Bench-Top Stability | Room temperature for a specified duration | Stable | nih.gov |
| Autosampler Stability | Specified temperature and duration | Stable | nih.gov |
| Long-Term Stability | -20°C or -70°C for an extended period | Stable | worldwide.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculation
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govsphinxsai.com
The LOQ is often established as the lowest concentration on the calibration curve. For Montelukast, a typical LOQ in human plasma is 1.0 ng/mL, with a signal-to-noise ratio of at least 5. nih.gov The LOD can be calculated based on the standard deviation of the response and the slope of the calibration curve, with a common formula being 3.3 times the standard deviation of the blank divided by the slope of the calibration curve. nih.govoup.com
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.04 ng/mL | nih.gov |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | nih.gov |
Orthogonal Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of isotopically labeled compounds such as this compound necessitates the use of orthogonal analytical techniques. These are distinct methods that measure different physicochemical properties of the analyte, providing a more complete understanding of its identity, purity, and form. By employing techniques that operate on different principles, the risk of overlooking impurities or specific characteristics is minimized. For a complex molecule like this compound, combining separation techniques based on charge with methods that probe solid-state structure provides a robust analytical strategy.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their electrophoretic mobility in an electric field. This method is particularly well-suited for the analysis of charged or ionizable species and offers high efficiency, resolution, and minimal sample consumption. For compounds like Montelukast and its derivatives, which possess ionizable carboxylic acid groups, CE provides an excellent orthogonal approach to traditional liquid chromatography.
The separation in CE is governed by the charge-to-size ratio of the analyte. The technique can be adapted into several modes, including Capillary Zone Electrophoresis (CZE), which is a fundamental mode for separating charged species. mdpi.com In the context of this compound, CE would be instrumental in separating it from the parent drug, Montelukast, and other related impurities. While the deuteration and methylation slightly alter the mass, the primary driver of separation in CE is the charge state, which would differ between the ester and the parent carboxylic acid.
Research on the parent compound, montelukast sodium, has demonstrated the utility of CE for separating it from its cis-isomer and other degradation products. nih.gov Methodologies often employ a buffer system, such as a borate (B1201080) buffer, and may incorporate additives like sodium dodecyl sulfate (B86663) (SDS) and cyclodextrins to enhance separation and resolve stereoisomers. nih.govconicet.gov.ar A similar approach would be applicable for the analysis of this compound, allowing for its quantification and the assessment of its purity with respect to charged impurities. The high efficiency of CE, often exceeding 900,000 theoretical plates for montelukast, allows for the resolution of closely related substances that might be challenging to separate by other means. nih.gov
Table 1: Illustrative Capillary Electrophoresis Conditions for the Analysis of Montelukast and Related Compounds
| Parameter | Condition |
|---|---|
| Capillary | Uncoated fused silica, 60 cm total length (50 cm to detector), 75 µm i.d. conicet.gov.ar |
| Buffer System | 20 mM Borate Buffer (pH 9.0-9.2) nih.govconicet.gov.ar |
| Additives | 10 mM Sodium Dodecyl Sulfate (SDS), 10 mM Cyclodextrins (e.g., 2HP-γ-CD) nih.govconicet.gov.ar |
| Applied Voltage | +18 kV conicet.gov.ar |
| Temperature | 15 °C conicet.gov.ar |
| Injection | Hydrodynamic (0.5 psi for 5 s) conicet.gov.ar |
| Detection | Photodiode Array (PDA) at 254 nm conicet.gov.ar |
X-ray Diffraction for Solid-State Characterization (if crystalline forms are studied)
X-ray Diffraction (XRD) is a primary technique for the characterization of solid materials. It provides detailed information about the atomic and molecular structure of a substance, enabling the differentiation between crystalline and amorphous forms. The solid-state properties of a pharmaceutical compound are critical as they can influence stability, solubility, and bioavailability. ijsrst.com While this compound is often handled as a reference standard in solution, its characterization in the solid state would rely heavily on XRD.
When a crystalline solid is irradiated with X-rays, the rays are diffracted in a specific pattern of intensities and angles. This pattern, or diffractogram, is unique to a particular crystalline lattice structure and serves as a fingerprint for that solid form. If this compound exists in one or more crystalline forms (polymorphs), XRD would be the definitive method for their identification and differentiation.
Studies on the non-deuterated parent compound, montelukast sodium, have revealed that it can exist in both amorphous and multiple crystalline forms. ijsrst.comgoogle.com The amorphous form is characterized by the absence of sharp peaks in the XRD pattern, showing only broad halos, whereas crystalline forms exhibit a series of distinct peaks at specific diffraction angles (2θ). ijsrst.com These different solid-state forms can have varying physical properties. For example, amorphous montelukast is generally more water-soluble than its crystalline counterparts. google.com Should a solid form of this compound be prepared, XRD analysis would be essential to determine its nature (crystalline or amorphous) and to identify its specific polymorphic form, which is crucial for ensuring consistency and control over the material's properties.
Table 2: Representative X-ray Powder Diffraction Peaks for Crystalline Forms of Montelukast Sodium
| Crystalline Form | Characteristic 2θ Peaks (± 0.2°) google.com |
|---|---|
| Form D | 11.8, 20.1, 20.6, 21.1, 21.8 |
| Form E | 16.9, 20.1, 20.5, 20.7, 25.0 |
Role in Impurity Profiling and Reference Standard Applications
Identification and Structural Elucidation of Related Substances and Degradation Products of Montelukast (B128269)
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies to identify and control unwanted chemical entities that can arise during synthesis or storage. pharmaffiliates.com Montelukast, due to its complex structure featuring sensitive moieties, is susceptible to degradation under various stress conditions. nih.gov
Forced degradation studies are essential to understand the chemical stability of a drug substance. ajpaonline.com Montelukast has been shown to degrade under several stress conditions, leading to the formation of various degradation products (DPs).
Oxidative Degradation : Montelukast is particularly prone to oxidation. nih.gov Studies have shown that exposure to oxidative agents like hydrogen peroxide results in the formation of Montelukast sulfoxide (B87167) as a major degradation product. semanticscholar.orgrroij.com This occurs at the sulfide (B99878) linkage within the molecule.
Hydrolytic Degradation : The drug exhibits degradation under both acidic and basic hydrolytic conditions. ajpaonline.comjapsonline.com Under acidic stress, one of the identified impurities is Imp-F, while other degradants have also been observed. semanticscholar.orgjapsonline.com
Photolytic Degradation : Exposure to light is a known cause of degradation for Montelukast. nih.govrroij.com The primary photolytic degradant is the (Z)-isomer of Montelukast, which is a geometric isomer formed at the styryl double bond. rroij.com
The following table summarizes key degradation products of Montelukast identified under various stress conditions.
| Stress Condition | Key Degradation Product(s) | Chemical Nature |
| Oxidation | Montelukast Sulfoxide | Oxidation of the sulfide moiety |
| Acid Hydrolysis | Impurity-F, other un-named DPs | Hydrolysis-mediated structural change |
| Base Hydrolysis | Various Degradation Products | Hydrolysis-mediated structural change |
| Photolysis | (Z)-Montelukast | cis-isomerization of the styryl double bond |
This table is generated based on findings from multiple degradation studies. semanticscholar.orgrroij.comjapsonline.com
Deuterated compounds, such as Montelukast Methyl Ester-d3, are invaluable tools in mechanistic studies and quantitative analysis. clearsynth.com While the non-deuterated Montelukast Methyl Ester is a known process impurity or potential degradant, the stable isotope-labeled (SIL) version serves a distinct purpose. asianpubs.orgacanthusresearch.com
In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogues are frequently used as internal standards. adventchembio.comtandfonline.com When tracing degradation pathways, a known amount of the deuterated standard can be added to the sample undergoing stress testing. Because the deuterated standard has nearly identical chemical properties to its non-deuterated counterpart, it will behave similarly during the degradation process, sample preparation, and chromatographic separation. adventchembio.com However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the formation of the corresponding non-deuterated impurity, compensating for any sample loss or variability during the analytical procedure. clearsynth.com The use of SIL standards is a key strategy for achieving accuracy and precision in trace-level quantification of impurities. adventchembio.com
Utilization of this compound as a Certified Reference Standard
A Certified Reference Material (CRM) is a standard of the highest quality, for which the property values have been certified by a technically valid procedure, and is accompanied by a certificate. sigmaaldrich.com this compound is utilized as such a standard in pharmaceutical quality control.
The qualification of a CRM is a rigorous process. For this compound, this involves:
Identity Confirmation : Extensive spectroscopic analysis (e.g., NMR, Mass Spectrometry, IR) is used to unequivocally confirm the chemical structure, including the specific location of the deuterium (B1214612) atoms.
Purity Assessment : The purity of the standard is determined using multiple analytical techniques to identify and quantify any impurities. This includes chromatographic methods (e.g., HPLC, GC) to detect organic impurities and other methods to assess water content and residual solvents. The presence of the unlabeled analogue is a critical parameter to be quantified. tandfonline.com
Certified Value Assignment : The certified concentration or purity value is assigned based on the results of these comprehensive analyses, often in accordance with ISO 17034, which specifies the general requirements for the competence of reference material producers. sigmaaldrich.comlgcstandards.com
In QC and QA laboratories, this compound is primarily used as an internal standard for the quantitative analysis of Montelukast Methyl Ester or other related impurities in bulk drug substance and finished pharmaceutical products. adventchembio.com Its use in validated analytical methods, such as LC-MS/MS, ensures the reliability and accuracy of the results. tandfonline.com Regulatory bodies like the FDA and EMA require the use of validated and reproducible analytical methods, and the use of deuterated standards demonstrates a commitment to data reliability and control of impurities. adventchembio.com
Metrological traceability is a fundamental concept for ensuring that a measurement result can be related to a national or international standard through a documented, unbroken chain of calibrations. azom.comprocesssensing.com
Traceability Chain : For a CRM like this compound, its certified value is traceable to higher-order standards, often maintained by National Metrology Institutes (NMIs) such as the National Institute of Standards and Technology (NIST) in the US. processsensing.comqualistery.com This unbroken chain ensures that measurements made using this standard are consistent and comparable across different laboratories and over time. azom.comprocesssensing.com
The following table outlines the hierarchy of standards in establishing metrological traceability.
| Standard Level | Description | Role in Traceability Chain |
| Primary Standard | A standard established using a primary reference measurement procedure or created as an artifact, accepted without reference to other standards. | The highest level, often held by National Metrology Institutes. |
| Secondary Standard | A standard whose value is assigned by comparison with a primary standard. | Calibrates working standards and is used by accredited labs. |
| Working Standard (e.g., CRM) | A standard that is used for routine calibrations and analyses. | Calibrated against a secondary standard; used in QC/QA labs. |
This table illustrates the concept of the traceability pyramid. qualistery.com
Development and Validation of Stability-Indicating Analytical Methods
The development and validation of stability-indicating analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. For Montelukast, a potent leukotriene receptor antagonist, these methods are crucial for identifying and quantifying impurities that may arise during synthesis, storage, or formulation. asianpubs.orgresearchgate.net this compound, as a stable, isotopically labeled analogue of the Montelukast Methyl Ester impurity, serves as a critical tool in these advanced analytical procedures. pharmaffiliates.com Its primary application is as an internal standard or reference material, particularly in highly sensitive and specific assays like liquid chromatography-mass spectrometry (LC-MS), which can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio. researchgate.net
The validation process for these methods is rigorously defined by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are suitable for their intended purpose. researchgate.netsphinxsai.com This involves demonstrating specificity, linearity, accuracy, precision, and robustness. slideshare.netresearchgate.net Stability-indicating methods, in particular, must prove their capability to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. nih.gov To achieve this, forced degradation studies are often performed under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to generate potential degradants and confirm the method's resolving power. researchgate.netnih.gov
Resolution of this compound from Other Impurities and Active Pharmaceutical Ingredient
A critical performance characteristic of a stability-indicating method is its ability to resolve the main component from all potential impurities. In the context of Montelukast analysis, this means achieving baseline separation between Montelukast sodium (the API) and a range of known impurities, including Montelukast Methyl Ester. nih.govresearchgate.net While this compound is intentionally used as an analytical standard, its chromatographic behavior is virtually identical to its non-labeled counterpart, Montelukast Methyl Ester. Therefore, the successful chromatographic separation of Montelukast Methyl Ester from the API and other impurities is a direct indicator of the method's suitability.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is the most common technique for this purpose. charusat.edu.in Researchers have developed various RP-HPLC methods that effectively separate Montelukast from its related substances. nih.gov The key to achieving resolution lies in the optimization of chromatographic parameters.
Several studies have demonstrated successful separation using C18 or similar stationary phases with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The ability of the method to distinguish between closely related compounds, such as the cis-isomer of Montelukast and the sulfoxide impurity, is a testament to its specificity. researchgate.netresearchgate.net While chromatography separates the components in the sample mixture, the specific identification and quantification of this compound alongside its unlabeled analogue are typically accomplished by a mass spectrometry (MS) detector, which can easily distinguish them by their difference in mass.
Table 1: Example Chromatographic Conditions for Resolution of Montelukast and Impurities
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | YMC Pack ODS (150 × 4.6 mm, 3 μm) researchgate.net | Phenomenex C8 (25 cm × 4.6 mm, 5 μm) researchgate.net |
| Mobile Phase A | 0.01 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.0): Acetonitrile (80:20) researchgate.net | Acetate Buffer (pH 3) researchgate.net |
| Mobile Phase B | Acetonitrile: Methanol (80:20) researchgate.net | Acetonitrile researchgate.net |
| Elution | Gradient researchgate.net | Isocratic (65:35, Buffer:ACN) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net |
| Detection | UV at 240 nm researchgate.net | UV at 222 nm researchgate.net |
| Column Temp. | 40 °C researchgate.net | Ambient |
This table is a representation of typical conditions and may not reflect a single specific study.
Robustness Testing of Analytical Methods
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during routine use. scirp.org For methods developed to quantify Montelukast and its impurities, robustness is a mandatory validation parameter under ICH guidelines. sphinxsai.com The testing involves making minor adjustments to critical method parameters and observing the impact on the results, such as peak area, retention time, and resolution.
The deliberate variations typically include:
Flow Rate: Adjusting the flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min). slideshare.netscirp.org
Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer (e.g., ±2%). sphinxsai.comimpactfactor.org
pH of the Mobile Phase Buffer: Varying the pH by a small margin (e.g., ±0.2 units). slideshare.net
Column Temperature: Changing the column oven temperature (e.g., ±5 °C). slideshare.net
Wavelength of Detection: Modifying the detector wavelength (e.g., ±2 nm). impactfactor.org
The results of these tests are often evaluated by calculating the system suitability parameters (e.g., tailing factor, theoretical plates) and the relative standard deviation (%RSD) of the measurements. slideshare.netscirp.org A method is considered robust if the results remain within acceptable criteria across all variations, ensuring its transferability and consistent performance in different laboratories and on different instruments. scirp.org
Table 2: Example of Robustness Testing Parameters and Acceptance Criteria
| Parameter Varied | Variation | Typical Acceptance Criteria (%RSD) |
|---|---|---|
| Flow Rate | ± 0.2 mL/min scirp.org | %RSD < 2.0 scirp.org |
| Mobile Phase Organic Content | ± 2% sphinxsai.com | %RSD < 2.0 |
| Column Temperature | ± 5 °C slideshare.net | %RSD < 2.0 slideshare.net |
| Buffer pH | ± 0.2 units slideshare.net | %RSD < 2.0 |
This table is illustrative, based on data from multiple sources demonstrating robustness testing for HPLC methods. sphinxsai.comslideshare.netscirp.org
Application in Investigating Chemical Mechanisms and Biological Processes Methodological Focus
Studies on Synthetic Reaction Mechanisms Using Isotopic Labeling
The use of isotopically labeled compounds like Montelukast (B128269) Methyl Ester-d3 is fundamental to elucidating the intricate steps of synthetic chemical reactions. These methods provide insights into reaction kinetics and pathway mechanisms that are often impossible to obtain through other means.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By synthesizing Montelukast Methyl Ester with deuterium (B1214612) at a specific position (e.g., the methyl group), chemists can measure the KIE to probe the rate-determining step of a reaction.
If the bond to the deuterated atom is broken or formed in the rate-determining step, a primary KIE will be observed, meaning the reaction will be significantly slower compared to the reaction with the non-deuterated (protium) version. For example, in the esterification of Montelukast to form its methyl ester, if the mechanism involved the cleavage of a C-H bond on the methyl group of a reagent in the slowest step, using a deuterated methylating agent would reveal a primary KIE. Conversely, a smaller or negligible secondary KIE suggests the bond to the isotopic atom is not directly involved in the rate-limiting step but is located near the reaction center. This technique allows for the detailed mapping of transition states in the synthesis of Montelukast and its derivatives.
Deuterium labeling is a definitive method for tracing the path of atoms and functional groups through a multi-step synthesis. By introducing a deuterated starting material or intermediate, such as a deuterated version of [1-(mercaptomethyl)cyclopropyl]acetic acid, into the synthesis of Montelukast, researchers can follow the deuterium label to its final position in the molecule bohrium.comsciforum.net.
This tracking is typically accomplished using NMR spectroscopy, which is highly sensitive to the presence of deuterium, or mass spectrometry, which detects the mass increase. This methodology can:
Confirm that a proposed reaction mechanism is correct.
Rule out alternative reaction pathways.
Identify unexpected molecular rearrangements.
Verify the origin of specific atoms in the final product.
For instance, using deuterated starting materials to construct the Montelukast molecule allows for precise confirmation of bond formations and the stereochemical outcome of key reactions google.com.
Investigating Metabolic Pathways of Montelukast (Ex Vivo/In Vitro Methodologies)
Montelukast Methyl Ester-d3 and other deuterated analogs are critical tools for studying how the parent drug, Montelukast, is metabolized by the body. These studies are often conducted in vitro using systems like human liver microsomes (HLMs) or expressed enzymes.
To understand the rate at which Montelukast is metabolized by specific enzymes, kinetic studies are performed. The use of a labeled substrate like this compound is advantageous for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis nih.gov. It can serve as an internal standard for precise quantification or as the substrate itself, allowing its metabolites to be easily distinguished from background biological molecules.
Research has shown that Montelukast is extensively metabolized by Cytochrome P450 (CYP) enzymes in the liver nih.govnih.gov. Kinetic studies using human liver microsomes and specific expressed CYP isoforms have determined the Michaelis-Menten constants (Km) and intrinsic clearance (Clint) for the formation of various oxidative metabolites. These studies have identified CYP2C8, CYP2C9, and CYP3A4 as the primary enzymes involved in Montelukast's oxidative metabolism nih.govsemanticscholar.org. For example, CYP3A4 is the main catalyst for 21-hydroxylation, while CYP2C8 and CYP2C9 are the principal enzymes for 36-hydroxylation nih.gov.
Enzyme Kinetic Parameters for Montelukast Metabolite Formation in Human Liver Microsomes
This table summarizes the kinetic parameters for the formation of key Montelukast metabolites, highlighting the different roles of Cytochrome P450 isoforms. Data is based on in vitro studies with human liver microsomes nih.gov.
| Metabolite | CYP Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Clint (μL/min/mg protein) |
|---|---|---|---|---|
| Montelukast 1,2 diol (36-OH) | CYP2C8 | 1.1 | 2.9 | 2.6 |
| Montelukast 1,2 diol (36-OH) | CYP2C9 | 1.0 | 16.3 | 16.3 |
| 21(R)-OH Montelukast | CYP3A4 | 2.0 | 14.0 | 7.0 |
| 21(S)-OH Montelukast | CYP3A4 | 3.0 | 4.2 | 1.4 |
| 25-OH Montelukast | CYP2C8 | 0.5 | 1.5 | 3.0 |
| 25-OH Montelukast | CYP2C9 | 0.8 | 3.7 | 4.6 |
Identifying drug metabolites in biological samples (plasma, bile, urine) is a challenging analytical task. Using a deuterated compound as a tracer greatly simplifies this process. When Montelukast labeled with deuterium is incubated with metabolically active systems, any resulting metabolites will retain the deuterium label.
In an LC-MS/MS analysis, the parent drug and its metabolites will appear as paired peaks: one for the unlabeled compound and one for the labeled compound, separated by a mass difference corresponding to the number of deuterium atoms. This "isotope signature" allows for the rapid and confident identification of all drug-related species in a complex chromatogram. Studies using labeled Montelukast have successfully identified several key metabolites in human bile and plasma, including an acyl glucuronide (M1), a sulfoxide (B87167) (M2), and various hydroxylated products semanticscholar.orgepa.gov.
Major Identified Metabolites of Montelukast
This table lists the primary metabolites of Montelukast that have been identified in human studies, often through methodologies employing isotopically labeled tracers nih.govsemanticscholar.org.
| Metabolite ID | Metabolic Reaction | Description |
|---|---|---|
| M1 | Glucuronidation | Montelukast acyl-β-d-glucuronide |
| M2 | Sulfoxidation | Montelukast Sulfoxide |
| - | Hydroxylation | 21-Hydroxy Montelukast (diastereomers) |
| - | Hydroxylation | 25-Hydroxy Montelukast |
| - | Hydroxylation | 36-Hydroxy Montelukast (forms 1,2 diol) |
Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the CYP450 superfamily. They are a standard in vitro model for studying the oxidative metabolism of drugs researchgate.net. In these experiments, a deuterated substrate like this compound is incubated with HLMs in the presence of necessary cofactors (e.g., NADPH).
The use of the labeled substrate allows for precise measurement of the rate of disappearance of the parent compound and the rate of formation of its oxidative metabolites. These studies have been crucial in establishing that the oxidative metabolism of Montelukast is exclusively catalyzed by P450 enzymes nih.govsemanticscholar.org. Specifically, such experiments demonstrated that CYP3A4 is responsible for sulfoxidation and 21-hydroxylation, while CYP2C9 and CYP2C8 handle methyl-hydroxylations at other positions on the molecule nih.govnih.gov. This information is vital for predicting potential drug-drug interactions.
Chemical Stability and Degradation Pathway Studies of Montelukast Derivatives
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of this bond will proceed more slowly. This principle is the foundation for using deuteration to enhance the metabolic stability of drugs, a strategy often referred to as "deuterium switching." nih.govresearchgate.netsnnu.edu.cn
| Hypothetical Degradation Pathway | Rate-Determining Step | Expected KIE (kH/kD) | Implication for Stability |
|---|---|---|---|
| Oxidative Demethylation | C-H bond cleavage at the methyl group | 5 - 10 | Significant increase in stability |
| Radical-mediated Decomposition | Hydrogen abstraction from the methyl group | 4 - 8 | Moderate to significant increase in stability |
| Ester Hydrolysis (Acid/Base Catalyzed) | Nucleophilic attack at the carbonyl carbon | ~1 (Secondary KIE) | Minimal to no direct effect on hydrolysis rate |
As the table demonstrates, for pathways like oxidative demethylation, which are relevant for many pharmaceutical compounds, a substantial primary KIE is expected. nih.gov This would translate to a significantly slower degradation rate for this compound compared to its non-deuterated counterpart, thereby enhancing its stability against such degradation routes.
Ester hydrolysis is a common degradation pathway for drugs containing ester functional groups. The reaction typically proceeds via nucleophilic acyl substitution, where a nucleophile (like a water molecule or hydroxide ion) attacks the electrophilic carbonyl carbon of the ester.
For this compound, the deuteration is on the methyl group, which is not directly involved in the bond-breaking or bond-forming steps of the hydrolysis reaction at the carbonyl center. Therefore, one would not expect a large primary KIE for the hydrolysis reaction itself. However, a small secondary KIE (where the isotopic substitution is at a position adjacent to the reacting center) might be observed. wikipedia.org The magnitude of secondary KIEs is typically much smaller than primary KIEs, often close to 1.0. wikipedia.org
Studying the hydrolysis of this compound can still provide mechanistic insights. For example, if a competing degradation pathway involves the methyl group directly, comparing the rates of hydrolysis versus this other pathway would be different for the deuterated and non-deuterated compounds. This comparative analysis helps to dissect complex degradation profiles and isolate the contribution of different reaction mechanisms.
Advanced Computational Chemistry Approaches for this compound
Computational chemistry offers a powerful suite of tools to complement experimental studies. Techniques like molecular modeling and Density Functional Theory (DFT) can provide detailed, atomistic insights into the properties of molecules and the mechanisms of their reactions. nih.govmdpi.com
Molecular modeling can be used to build three-dimensional models of this compound and simulate its dynamic behavior. These simulations can help in understanding how the substitution of hydrogen with deuterium affects the molecule's conformational preferences, vibrational frequencies, and interactions with its environment (e.g., solvent molecules or potential catalysts for degradation).
By simulating the reaction pathways for degradation, such as hydrolysis or oxidation, researchers can identify transition states and calculate activation energies. Comparing these parameters for both the deuterated and non-deuterated forms allows for a theoretical prediction of the KIE. This can validate experimental findings or predict the potential stability benefits of deuteration for novel drug candidates. While specific simulations for this compound are not published, the general approach is widely applied in pharmaceutical research. nih.gov
| Parameter | Montelukast Methyl Ester (H3) | This compound (D3) | Interpretation |
|---|---|---|---|
| Calculated C-H/C-D Bond Dissociation Energy (kcal/mol) | 98.5 | 100.2 | The C-D bond is stronger, requiring more energy to break. |
| Calculated Activation Energy for Oxidation (kcal/mol) | 15.2 | 16.5 | Higher energy barrier for the d3 analog, predicting a slower reaction rate. |
| Predicted KIE (kH/kD) for Oxidation | 6.8 | Corresponds to a significant slowing of the oxidation reaction upon deuteration. |
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov It is particularly useful for studying the effects of isotopic substitution on molecular properties. DFT calculations can accurately predict changes in vibrational frequencies upon deuteration, which are the physical basis of the kinetic isotope effect. researchgate.net
For this compound, DFT can be used to:
Calculate Zero-Point Energies (ZPEs): The ZPE of a C-D bond is lower than that of a C-H bond. libretexts.org This difference in ZPE between the reactant and the transition state is a major contributor to the primary KIE. DFT allows for precise calculation of this energy difference.
Model Transition States: DFT can be used to determine the geometry and energy of the transition state for various degradation reactions. Comparing the transition state energies for the deuterated and non-deuterated species is crucial for understanding the reaction mechanism and predicting the KIE.
Analyze Electronic Properties: DFT calculations can reveal subtle changes in the electronic distribution of the molecule due to the presence of deuterium. While these effects are generally small, they can influence reactivity and intermolecular interactions.
By applying these computational approaches, a detailed theoretical understanding of the chemical behavior of this compound can be achieved, providing valuable insights that guide and interpret experimental stability and degradation studies.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes for Advanced Isotopic Labeling
The current synthesis of Montelukast (B128269) Methyl Ester-d3 typically involves the use of deuterated methanol (B129727) in the final esterification step of montelukast acid. While effective, future research is directed towards more sophisticated and efficient isotopic labeling strategies. One promising area is the development of late-stage functionalization techniques that would allow for the introduction of deuterium (B1214612) at various positions on the montelukast molecule, not just the methyl ester group. This could lead to the creation of a panel of deuterated montelukast internal standards with varying numbers of deuterium atoms, providing greater flexibility and accuracy in mass spectrometry-based quantification.
Furthermore, advancements in catalytic C-H activation and deuteration are being explored to introduce deuterium atoms with high regioselectivity and isotopic enrichment. These methods could offer more cost-effective and environmentally friendly synthetic routes compared to traditional methods that may require multiple steps and expensive deuterated reagents. The goal is to develop a robust and scalable synthesis that can produce Montelukast Methyl Ester-d3 and other isotopologues with high purity and yield.
A key focus will be on minimizing isotopic scrambling and ensuring the stability of the deuterium label throughout the synthetic sequence and under analytical conditions. This involves a deep understanding of the reaction mechanisms and the potential for hydrogen-deuterium exchange.
Table 1: Comparison of Potential Synthetic Strategies for Advanced Isotopic Labeling
| Synthetic Strategy | Advantages | Challenges |
| Late-Stage C-H Deuteration | - Access to diverse labeling patterns- Potentially fewer synthetic steps | - Achieving high regioselectivity- Catalyst development and optimization |
| Catalytic Deuterium Gas Exchange | - Potentially lower cost of deuterium source- Can be applied to various substrates | - Harsh reaction conditions may be required- Potential for over-labeling or scrambling |
| Flow Chemistry for Deuteration | - Improved reaction control and safety- Potential for higher yields and purity | - Initial setup costs- Optimization of flow parameters |
Exploration of this compound in Proteomic or Metabolomic Profiling (Methodological Advances)
The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification in proteomics and metabolomics. nih.gov While this compound is primarily used for pharmacokinetic studies of montelukast, its application could be extended to broader "omics" platforms to investigate the downstream effects of montelukast treatment.
In metabolomic profiling, this compound can serve as a reliable internal standard to study the impact of montelukast on endogenous metabolic pathways. nih.gov By providing a stable reference point, it can help in identifying and quantifying subtle changes in metabolite levels in response to drug administration. This could lead to the discovery of novel biomarkers for drug efficacy or off-target effects. Methodological advances in this area will focus on developing multiplexed assays that can simultaneously quantify montelukast and a panel of key metabolites in a single analytical run.
In the realm of proteomics, while the direct application of a small molecule internal standard is less common, the principles of stable isotope labeling are central. Future research could explore the use of this compound in targeted protein quantification methods, such as Stable Isotope Dilution-Multiple Reaction Monitoring Mass Spectrometry (SID-MRM-MS), to assess the expression levels of proteins that are known to be modulated by montelukast or are involved in its mechanism of action. This would require the development of specific workflows that link the quantification of the drug to changes in the proteome.
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research
For analytical applications, ML can be employed to enhance data analysis from mass spectrometry experiments. For instance, algorithms could be developed to automatically identify and quantify this compound and its unlabeled counterpart in complex biological samples, even in the presence of interfering signals. AI could also be used to predict potential matrix effects and develop strategies to mitigate them, leading to more robust and reliable analytical methods. Furthermore, ML models could be used to predict the isotopic distribution of deuterated compounds, aiding in the quality control and characterization of these reference materials. mdpi.comarxiv.org
Table 2: Potential Applications of AI and Machine Learning in this compound Research
| Area of Application | Specific AI/ML Task | Potential Impact |
| Synthesis | - Retrosynthesis prediction- Reaction condition optimization | - Faster development of novel synthetic routes- Improved yield and purity |
| Analytical Chemistry | - Automated peak integration and quantification- Prediction of matrix effects | - Increased throughput and accuracy of analysis- More robust analytical methods |
| Quality Control | - Prediction of isotopic distribution- Anomaly detection in analytical data | - Enhanced characterization of reference materials- Improved quality assurance |
Expansion of Analytical Applications to Complex Biological Matrices (Methodological Refinements)
While this compound is routinely used for the analysis of montelukast in plasma, there is a growing interest in quantifying the drug and its metabolites in more complex biological matrices such as urine, saliva, and tissue homogenates. Each of these matrices presents unique analytical challenges, including different levels of endogenous interferents and varying pH and ionic strength.
Methodological refinements will be necessary to adapt and validate analytical methods for these matrices. This includes the optimization of sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to effectively remove matrix components while ensuring high recovery of the analyte and internal standard. rjptonline.orgrjptonline.orgnih.gov The choice of chromatographic conditions, including the column chemistry and mobile phase composition, will also be critical to achieve adequate separation from interfering substances.
Furthermore, the stability of this compound and the unlabeled analyte in these different matrices will need to be thoroughly investigated to ensure the accuracy of the quantitative results. This includes assessing the potential for enzymatic degradation or chemical modification during sample collection, storage, and processing. The development of robust and validated methods for these complex matrices will expand the utility of this compound in a wider range of preclinical and clinical studies.
Standardization and Harmonization of Deuterated Reference Material Characterization
The quality and reliability of any quantitative bioanalytical method are highly dependent on the purity and characterization of the reference materials used. tandfonline.com For deuterated internal standards like this compound, it is crucial to have standardized and harmonized procedures for their characterization.
This includes the accurate determination of chemical purity, isotopic enrichment, and the position of the deuterium labels. While techniques like NMR and mass spectrometry are commonly used for this purpose, there can be variability in the methodologies and data interpretation across different laboratories. rsc.org Future efforts should focus on establishing consensus guidelines and best practices for the characterization of deuterated reference materials.
Q & A
Q. What is the primary role of Montelukast Methyl Ester-d3 in pharmacological and analytical research?
this compound is a deuterated analog of Montelukast Methyl Ester, primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy. Deuterated compounds minimize matrix effects and isotopic interference, enabling precise measurement of Montelukast and its metabolites in biological samples (e.g., plasma, tissue homogenates) . Methodologically, researchers prepare calibration curves using serial dilutions of the analyte spiked with a fixed concentration of the deuterated standard, ensuring linearity and reproducibility across validation parameters (e.g., precision, accuracy, recovery) .
Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?
Synthesis typically involves deuterium incorporation at specific methyl ester positions via hydrogen-deuterium exchange or deuterated reagent substitution. For example, biocatalytic methods using engineered ketoreductases (KREDs) can asymmetrically reduce intermediates in Montelukast synthesis, as demonstrated in the production of Montelukast sodium . Post-synthesis, characterization relies on nuclear magnetic resonance (NMR) for deuterium placement verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>98% by area normalization) .
Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
LC-MS/MS is the gold standard due to its sensitivity (detection limits in ng/mL range) and specificity. Key methodological steps include:
- Sample Preparation: Protein precipitation or solid-phase extraction to remove interferents.
- Chromatography: Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid).
- Mass Detection: Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 586 → 467 for quantification) . Validation must adhere to FDA/ICH guidelines for selectivity, matrix effects, and stability under storage conditions .
Advanced Research Questions
Q. How can biocatalytic methods be optimized for the synthesis of this compound?
Directed evolution of enzymes, such as ketoreductases (KREDs), can improve catalytic efficiency and stereoselectivity. For example, Codexis and GSK engineered a KRED to asymmetrically reduce a key Montelukast intermediate with >99% enantiomeric excess (ee) . Optimization parameters include:
- Substrate Loading: Balancing molar ratios to avoid enzyme inhibition.
- Solvent Tolerance: Using water-miscible solvents (e.g., DMSO) to enhance substrate solubility.
- Deuterium Incorporation: Selecting deuterated co-substrates (e.g., D2O) for efficient H/D exchange .
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Reaction Time | 24–48 hours | 4–8 hours |
| Enantiomeric Excess | 85–90% | >99% |
| Deuterium Efficiency | 70–80% | 95–98% |
Q. What strategies mitigate isotopic interference when using this compound as an internal standard?
Isotopic interference arises from natural abundance isotopes of the analyte overlapping with the deuterated standard’s signal. Mitigation strategies include:
- Chromatographic Separation: Adjusting retention times to ensure baseline separation between analyte and standard.
- High-Resolution MS: Using instruments with resolving power >30,000 (e.g., Q-TOF) to distinguish m/z differences as small as 0.02 Da.
- Mathematical Correction: Applying post-acquisition algorithms (e.g., matrix-matched calibration) to subtract background interference .
Q. How should researchers address contradictory findings in metabolite quantification studies involving this compound?
Discrepancies in metabolite levels (e.g., due to variable recovery rates or enzymatic degradation) require:
- Method Revalidation: Reassessing extraction efficiency and stability under study-specific conditions (e.g., freeze-thaw cycles).
- Cross-Study Comparison: Aligning protocols with literature standards (e.g., FDA bioanalytical guidelines) to ensure consistency .
- Controlled Experiments: Replicating conflicting studies with standardized this compound batches to isolate variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
